molecular formula C11H11N3O B7780376 1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one

Cat. No.: B7780376
M. Wt: 201.22 g/mol
InChI Key: DNMCEBFFVWAVPK-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one (hereafter referred to as Compound 1g) is a benzotriazole derivative featuring an α,β-unsaturated ketone moiety. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol. Synthesized via acylation reactions, it exhibits a high yield of 95% and forms colorless needles with a melting point of 96.0–97.0°C .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-methylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12-13-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCEBFFVWAVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1C2=CC=CC=C2N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Benzotriazole with 3-Methylcrotonoyl Chloride

The most straightforward method involves reacting 1H-benzotriazole with 3-methylcrotonoyl chloride under basic conditions. This route leverages nucleophilic acyl substitution, where the benzotriazole nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

  • Reagents : 1H-benzotriazole (1.0 equiv), 3-methylcrotonoyl chloride (1.2 equiv), triethylamine (2.0 equiv), anhydrous dichloromethane (DCM).

  • Steps :

    • Dissolve benzotriazole and triethylamine in DCM at 0°C.

    • Add 3-methylcrotonoyl chloride dropwise under nitrogen.

    • Stir at room temperature for 12 hours.

    • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (hexane/ethyl acetate).

Yield : 70–85%.

Coupling Agent-Mediated Synthesis Using 3-Methylcrotonic Acid

For acid-sensitive substrates, carbodiimide-mediated coupling avoids acyl chloride formation. This method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.

Procedure :

  • Reagents : 3-methylcrotonic acid (1.0 equiv), benzotriazole (1.1 equiv), EDCI (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), DCM.

  • Steps :

    • Activate 3-methylcrotonic acid with EDCI and DMAP in DCM for 1 hour.

    • Add benzotriazole and stir for 24 hours.

    • Filter to remove urea byproduct, wash with NaHCO₃, and concentrate.

    • Recrystallize from ethanol/water.

Yield : 65–80%.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

  • Solvents : DCM and THF are optimal for acylation due to inertness. DMF enhances decarboxylation efficiency at high temperatures.

  • Bases : Triethylamine or DMAP neutralizes HCl in acyl chloride routes. Sodium hydride or potassium tert-butoxide is preferred for coupling agent methods.

Temperature and Time

  • Acylation : 0°C to room temperature avoids side reactions (e.g., ketene formation).

  • Decarboxylation : 130–180°C for 6–18 hours ensures complete reaction.

Purification and Characterization

Chromatography vs. Recrystallization

  • Flash Chromatography : Effective for removing unreacted benzotriazole (Rf = 0.3 in hexane/EtOAc 3:1).

  • Recrystallization : Ethanol/water mixtures (4:1) yield needle-like crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.15 (d, 2H, aromatic), 7.55 (m, 2H, aromatic), 6.75 (dd, 1H, CH=CH), 2.25 (s, 3H, CH₃).

  • IR : 1710 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Direct Acylation70–85%>95%LowHigh
EDCI-Mediated Coupling65–80%>90%ModerateModerate
Decarboxylation (Hypothetical)85–90%>98%HighIndustrial

Industrial Applicability and Challenges

The direct acylation method is most scalable, but decarboxylation offers higher yields in multi-step syntheses. Challenges include:

  • Byproduct Formation : Manganese dioxide in oxidative steps requires filtration.

  • Moisture Sensitivity : Acyl chloride routes demand anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and other functional materials.

Mechanism of Action

The mechanism by which 1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzotriazole derivatives with α,β-unsaturated ketone substituents are studied for their diverse chemical and pharmacological properties. Below is a detailed comparison of Compound 1g with structurally similar analogs.

Table 1: Key Properties of Selected Benzotriazole Derivatives
Compound Name Substituent(s) Molecular Formula Melting Point (°C) Yield (%) Key Notes
1g (Target compound) 3-methylbut-2-en-1-one C₁₁H₁₁N₃O 96.0–97.0 95 Colorless needles; high purity
(E)-1-(Benzotriazol-1-yl)-3-phenylprop-2-en-1-one 3-phenylprop-2-en-1-one C₁₅H₁₁N₃O 169–170 95 Yellow plates; aromatic substitution enhances crystallinity
(E)-1-(Benzotriazol-1-yl 3-oxide)-3-methoxybut-2-en-1-one 3-methoxybut-2-en-1-one + N-oxide C₁₁H₁₁N₃O₂ Not reported Not reported Enhanced polarity due to N-oxide; potential bioactivity
3-(Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one Propan-1-one + 3-methoxyphenyl C₁₆H₁₅N₃O₂ Not reported Not reported X-ray structure confirms planarity (R factor = 0.041)
3-[1-(Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione Butyl-thiazolidine-thione C₁₃H₁₆N₄S₂ Not reported Not reported Predicted density: 1.39 g/cm³; hybrid heterocyclic system
Key Observations:
  • Substituent Effects on Melting Points : Aromatic substituents (e.g., phenyl in Compound 1c) result in higher melting points (169–170°C) compared to aliphatic substituents (e.g., 96–97°C for 1g ), likely due to π-π stacking interactions.
  • Synthetic Efficiency : 1g and phenyl-substituted analogs (e.g., 1c, 1f) show high yields (>85%), whereas bulkier substituents (e.g., trimethoxyphenyl in 1d) reduce yields to 74%.

Pharmacological and Reactivity Profiles

  • Bioactivity: Benzotriazole derivatives are noted for broad biological activities, including antimicrobial and anticancer properties. However, specific data for 1g remains unreported, unlike its phenyl-substituted analogs, which are often prioritized for bioactivity screens.
  • Reactivity : The α,β-unsaturated ketone moiety in 1g and analogs enables conjugate addition reactions, a feature exploited in drug design. For example, thienyl-substituted derivatives (e.g., 1c) show enhanced stability due to sulfur’s electron-withdrawing effects.

Structural Insights from Crystallography

  • While 1g lacks published crystallographic data, analogs like 3-(benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one exhibit well-defined planar structures (R factor = 0.041), suggesting similar rigidity in 1g .

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one, also known by its CAS number 865075-42-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the findings on its biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C11H11N3O
  • Molecular Weight : 201.22 g/mol
  • Structure : The compound features a benzotriazole moiety which is known for its diverse biological applications.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Escherichia coli and Staphylococcus aureus. Specifically, compounds with bulky hydrophobic groups showed enhanced activity due to improved membrane penetration .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
17hStaphylococcus aureusComparable to Ciprofloxacin (exact MIC not specified)
20Trypanosoma cruzi50 μg/mL (95% inhibition on trypomastigotes)
22b'Candida albicansMICs ranging from 1.6 μg/ml to 25 μg/ml

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. In vitro studies indicated that certain benzotriazole derivatives could inhibit dengue virus replication in human primary dendritic cells. The mechanism of action appears to involve targeting host kinases essential for viral entry and replication .

Anticancer Activity

Preliminary studies suggest that benzotriazole derivatives may possess anticancer properties. For instance, compounds linked to the benzotriazole structure have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups on the benzotriazole ring often enhances these effects .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of a series of benzotriazole derivatives. Among them, one compound demonstrated a significant reduction in bacterial viability at concentrations as low as 12.5 μg/ml against Aspergillus niger, indicating strong antifungal potential .

Investigation of Antiviral Properties

Another investigation focused on the antiviral activity against Dengue Virus. The study reported that specific derivatives could significantly reduce viral load in treated cell cultures compared to untreated controls, suggesting a promising avenue for developing antiviral therapies .

Q & A

Q. What are the established synthetic routes for preparing 1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving benzotriazole and activated carbonyl intermediates. For example, analogous compounds like 1-(1H-1,2,3-benzotriazol-1-yl)-3-phenyl-2-propyn-1-one are prepared by reacting benzotriazole derivatives with acetylene-containing substrates under mild conditions (e.g., room temperature, dichloromethane solvent) . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield in related benzotriazole systems . Key steps include purification via recrystallization or column chromatography to isolate the product.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Used to confirm regioselectivity and monitor reaction progress. For example, 1H^1H and 13C^{13}C NMR can identify enone and benzotriazole proton environments .
  • X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures. A derivative, (E)-1-(1H-Benzotriazol-1-yl 3-oxide)-3-methoxybut-2-en-1-one, was resolved using this software, revealing bond lengths and angles critical for understanding steric and electronic effects .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How does the compound’s electronic structure influence its reactivity in organic synthesis?

The electron-deficient benzotriazole moiety and α,β-unsaturated ketone group enable diverse reactivity:

  • Nucleophilic additions : The enone system undergoes Michael additions with amines or thiols.
  • Cycloadditions : The compound acts as a dipolarophile in 1,3-dipolar cycloadditions with azides or nitrones, forming heterocycles (e.g., triazoles) .
  • Coordination chemistry : The benzotriazole nitrogen can act as a ligand in metal complexes, though this is less explored for this specific derivative.

Q. What solvents and reaction conditions are optimal for handling this compound?

  • Solvents : Dichloromethane, THF, or DMF are common due to the compound’s moderate solubility. Polar aprotic solvents stabilize intermediates in nucleophilic reactions .
  • Temperature : Reactions are often conducted at 0–25°C to avoid decomposition. Microwave irradiation (e.g., 100–150°C) accelerates reactions in closed systems .
  • Moisture sensitivity : Anhydrous conditions are recommended to prevent hydrolysis of the enone group.

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

  • Substituent effects : Electron-withdrawing groups on the benzotriazole ring enhance electrophilicity at the carbonyl carbon, improving nucleophilic attack efficiency. For example, sulfonyl-substituted benzotriazoles show higher reactivity .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) can accelerate enolate formation or cycloadditions.
  • High-throughput screening : Automated platforms can test solvent/catalyst combinations to maximize yields .

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations:

  • Reaction pathways : Simulate transition states for cycloadditions or nucleophilic attacks, providing activation energies and regioselectivity trends.
  • Solvent effects : Polarizable Continuum Models (PCM) predict solvation effects on reaction rates .
  • Tautomerism : Assess the stability of benzotriazole tautomers (1H vs. 2H forms) under varying conditions .

Q. How can contradictory crystallographic or spectroscopic data be resolved during structural analysis?

  • Multi-method validation : Cross-validate X-ray data with NMR (e.g., NOESY for stereochemistry) and IR (for carbonyl stretches). For example, SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .
  • Dynamic effects : Variable-temperature NMR or X-ray studies can detect conformational flexibility that may explain discrepancies .
  • Database mining : Compare bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD) .

Q. What strategies are effective for evaluating the compound’s bioactivity in pharmacological studies?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Benzotriazole derivatives often exhibit protease inhibition due to metal-coordinating properties .
  • Docking studies : Molecular docking with AutoDock or Schrödinger Suite predicts binding modes to biological targets. For example, the enone group may form covalent adducts with cysteine residues .
  • Toxicity profiling : Use cell viability assays (e.g., MTT) and zebrafish models to assess acute toxicity before in vivo testing.

Methodological Notes

  • SHELX refinement : Always validate hydrogen bonding and disorder modeling during crystallographic refinement to avoid overfitting .
  • Reaction scalability : Pilot small-scale microwave reactions before transitioning to flow chemistry for larger batches .
  • Data reproducibility : Document solvent purity, humidity levels, and catalyst batches to mitigate variability in synthetic yields .

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